molecular formula C20H19Cl2N5S B13939355 Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- CAS No. 61852-41-3

Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)-

Cat. No.: B13939355
CAS No.: 61852-41-3
M. Wt: 432.4 g/mol
InChI Key: YRHWNRQCJVPPIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- involves the reaction of 5,6-dichloro-2-benzothiazolyl diazonium salt with butyl-4-aminophenylpropanenitrile under controlled conditions. The reaction typically requires a solvent such as ethanol or water and is carried out at a temperature range of 0-5°C to ensure the stability of the diazonium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various azo dyes. Its unique structure allows for the formation of stable and vibrant dyes used in different applications .

Biology: In biological research, it is used as a staining agent for various biological specimens. Its ability to bind to specific cellular components makes it valuable in histological studies .

Medicine: Although not widely used in medicine, its derivatives are being explored for potential therapeutic applications, particularly in the development of antimicrobial agents .

Industry: The primary industrial application of this compound is as a dye in the textile industry. It is used to dye synthetic fibers, providing vibrant and long-lasting colors .

Mechanism of Action

The mechanism of action of Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- involves its ability to form stable azo bonds. These bonds allow the compound to interact with various substrates, leading to the formation of colored complexes. The molecular targets include cellular components such as proteins and nucleic acids, where the compound binds and exerts its staining effect .

Comparison with Similar Compounds

    Propanenitrile, 3-[[4-[(5,6-dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]-: (DAPEP)

    Propanenitrile, 3-[ethyl[3-methyl-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-: (Disperse Red 179)

Comparison: Compared to similar compounds, Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- is unique due to its butyl group, which enhances its solubility and binding affinity. This makes it more effective as a dye and staining agent .

Properties

CAS No.

61852-41-3

Molecular Formula

C20H19Cl2N5S

Molecular Weight

432.4 g/mol

IUPAC Name

3-[N-butyl-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C20H19Cl2N5S/c1-2-3-10-27(11-4-9-23)15-7-5-14(6-8-15)25-26-20-24-18-12-16(21)17(22)13-19(18)28-20/h5-8,12-13H,2-4,10-11H2,1H3

InChI Key

YRHWNRQCJVPPIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl

Origin of Product

United States

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